Cinnamylamine hydrochloride

Catalog No.
S1515367
CAS No.
17480-08-9
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamylamine hydrochloride

CAS Number

17480-08-9

Product Name

Cinnamylamine hydrochloride

IUPAC Name

(E)-3-phenylprop-2-en-1-amine;hydrochloride

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;

InChI Key

RHJVYCBQGSIGEG-KQGICBIGSA-N

SMILES

C1=CC=C(C=C1)C=CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN.Cl

The exact mass of the compound Cinnamylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinnamylamine hydrochloride (CAS 17480-08-9) is a highly crystalline, stable allylic amine salt widely utilized in pharmaceutical manufacturing, analytical chemistry, and advanced organic synthesis. As the hydrochloride salt of 3-phenylprop-2-en-1-amine, it circumvents the handling and stability challenges inherent to free allylic amines . Industrially, it is prioritized as a critical building block for synthesizing antifungal agents and calcium channel blockers, and it serves as an indispensable analytical benchmark—specifically designated as Tranylcypromine Related Compound B for API impurity profiling [1]. Its defined stereochemistry (predominantly the trans/E-isomer), high melting point (~235 °C), and enhanced solubility in polar solvents make it highly suitable for reproducible scaling in both chemical and biocatalytic workflows .

Substituting cinnamylamine hydrochloride with its free base or saturated analogs introduces severe process vulnerabilities. The free base of cinnamylamine is a liquid prone to rapid oxidative degradation and polymerization upon exposure to air and light, which compromises stoichiometric precision and long-term storage . In contrast, the hydrochloride salt is a stable, weighable solid that ensures reproducible dosing. Furthermore, substituting with saturated analogs like 3-phenylpropylamine eliminates the reactive allylic double bond, completely disabling downstream Heck cross-couplings, [2+2]/[4+2] cycloadditions, and the specific mechanism of action required for synthesizing target pharmaceutical scaffolds . For analytical applications, using anything other than the exact hydrochloride salt form fails to meet ICH guidelines for exact retention time and ionization matching in Tranylcypromine impurity assays .

Physical Stability and Gravimetric Precision

Free allylic amines are notoriously unstable, often presenting as oils that degrade or polymerize under ambient conditions. Cinnamylamine hydrochloride provides a critical handling advantage by forming a highly stable crystalline solid with a melting point of approximately 235 °C . This solid state prevents the oxidative degradation seen in the free base (which has a density of ~0.99 g/mL and requires specialized storage), allowing for precise gravimetric dosing in industrial reactors without the need for inert-atmosphere glovebox handling .

Evidence DimensionPhysical State and Handling Stability
Target Compound DataCinnamylamine HCl: Stable crystalline solid (mp ~235 °C)
Comparator Or BaselineCinnamylamine free base: Degradation-prone liquid/oil
Quantified DifferenceEliminates polymerization risk; enables ambient weighing
ConditionsStandard laboratory storage and ambient handling

Enables precise stoichiometric dosing and long-term bulk storage without specialized inert-atmosphere infrastructure.

Chromatography-Free Isolation in Cross-Coupling

In the synthesis of cinnamylamine derivatives via Palladium-catalyzed Heck reactions, isolating the product as the free base often requires solvent-intensive column chromatography. By converting the reaction product directly to cinnamylamine hydrochloride via HCl deprotection or precipitation, chemists can isolate the pure compound in 55–85% yields directly from the reaction mixture . This salt-precipitation strategy bypasses chromatography entirely, drastically reducing Process Mass Intensity (PMI) and solvent costs during scale-up .

Evidence DimensionIsolation Efficiency and Yield
Target Compound DataCinnamylamine HCl: 55–85% yield via direct precipitation
Comparator Or BaselineFree base isolation: Requires extensive chromatography
Quantified DifferenceEliminates chromatography step while maintaining >55% yield
ConditionsPalladium-catalyzed Heck reaction / N-Boc deprotection

Significantly lowers solvent consumption and labor costs in pilot-scale pharmaceutical synthesis.

Aqueous Solubility for Biocatalysis

The development of green biocatalytic routes, such as those using engineered amine transaminases, requires substrates to be soluble in aqueous media. While cinnamylamine free base is highly lipophilic and poorly soluble in water, the hydrochloride salt form provides enhanced aqueous solubility . This solubility difference is critical for achieving high substrate loading in enzymatic reactors, where optimized biocatalytic systems utilizing the salt have demonstrated production yields of up to 156.38 mg/L in directed evolution studies .

Evidence DimensionAqueous Compatibility and Biocatalytic Yield
Target Compound DataCinnamylamine HCl: Soluble in water; supports >150 mg/L enzymatic yields
Comparator Or BaselineCinnamylamine free base: Insoluble in water; limits substrate loading
Quantified DifferenceEnables homogeneous aqueous biocatalysis
ConditionsAqueous enzymatic reactor with engineered transaminases/NADPH

Essential for buyers developing sustainable, aqueous-phase enzymatic synthesis routes where substrate solubility limits reaction rates.

Regulatory Compliance in API Impurity Profiling

For quality control of the antidepressant Tranylcypromine, regulatory bodies require exact retention time matching for known impurities. Cinnamylamine hydrochloride is officially designated as USP Tranylcypromine Related Compound B [1]. Attempting to use the free base for HPLC/MS calibration results in altered ionization efficiencies and retention shifts due to mobile phase interactions. Using the exact hydrochloride salt ensures strict compliance with pharmacopeial methods for quantifying this specific impurity down to trace levels[2].

Evidence DimensionChromatographic Retention and Ionization
Target Compound DataCinnamylamine HCl: Exact match for USP Related Compound B
Comparator Or BaselineCinnamylamine free base: Altered retention time and peak shape
Quantified Difference100% compliance with USP/ICH analytical methods
ConditionsPharmacopeial HPLC/MS impurity profiling

Prevents batch rejection by ensuring analytical methods strictly adhere to USP/ICH regulatory standards for API testing.

Pharmacopeial Impurity Profiling and API Quality Control

Directly downstream of its analytical precision, this compound is indispensable as a certified reference standard (Tranylcypromine Related Compound B). Quality control laboratories must procure this exact hydrochloride salt to perform validated HPLC/MS assays, ensuring that Tranylcypromine sulfate API batches meet strict ICH guidelines for impurity limits [1].

Precursor for Allylic Amine Therapeutics

Leveraging its stable solid state and defined stereochemistry, cinnamylamine hydrochloride is an effective starting material for synthesizing allylic amine-based drugs. It is heavily utilized in the industrial synthesis of antifungal agents (e.g., naftifine and terbinafine analogs) and calcium channel blockers, where the intact cinnamyl moiety is structurally essential .

Aqueous Biocatalysis and Enzyme Engineering

Because of its enhanced water solubility compared to the free base, the hydrochloride salt is the preferred substrate for directed evolution studies of amine transaminases and monoamine oxidases. It allows for high substrate loading in aqueous bioreactors, facilitating the development of green, scalable enzymatic synthesis protocols.

Scalable Synthesis of Complex Heterocycles

In advanced organic synthesis, the compound's stability makes it a superior reactant for [2+2] and [4+2] intermolecular cycloadditions and Heck cross-couplings. By using the salt form, chemists can construct complex multi-ring architectures and heterocyclic scaffolds with high reproducibility and minimal degradation-related side reactions .

UNII

18K2HTU6KP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17480-08-9

Wikipedia

(E)-cinnamylamine hydrochloride

Dates

Last modified: 08-15-2023

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